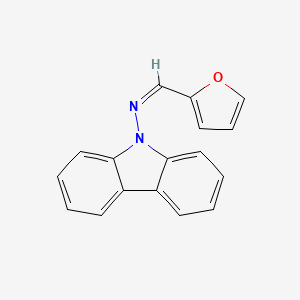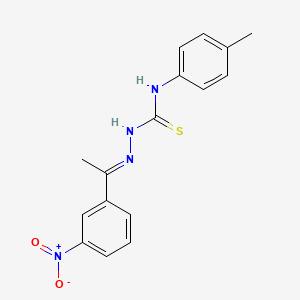
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is a heterocyclic compound that combines the structural features of carbazole and furan Carbazole is a tricyclic aromatic compound, while furan is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine typically involves the condensation of carbazole with furfural. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used reagents include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the carbazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a promising lead compound for the development of new drugs.
Industry
In industry, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of (Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the carbazole moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
N-carbazol-9-yl-1-(furan-2-yl)methanamine: Similar structure but with an amine group instead of an imine.
N-carbazol-9-yl-1-(furan-2-yl)ethanone: Contains a ketone group instead of an imine.
N-carbazol-9-yl-1-(furan-2-yl)ethanol: Contains a hydroxyl group instead of an imine.
Uniqueness
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and biological activity. The combination of carbazole and furan moieties also contributes to its unique electronic properties, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(Z)-N-carbazol-9-yl-1-(furan-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)19(16)18-12-13-6-5-11-20-13/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOMUPYRASOLK-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2N=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2/N=C\C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methylpiperazin-1-yl)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide](/img/structure/B5911338.png)

![4-hydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B5911348.png)
![3,5-dihydroxy-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide](/img/structure/B5911350.png)
![N-[(Z)-1-(3-aminophenyl)ethylideneamino]-4-hydroxybenzamide](/img/structure/B5911353.png)
![1-methyl-1H-indole-2,3-dione 3-[O-(3-methylbenzoyl)oxime]](/img/structure/B5911361.png)
![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B5911366.png)
![2-(4-chloro-3-methylphenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B5911376.png)
![1-[(Z)-furan-2-ylmethylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5911403.png)
![(E)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazine](/img/structure/B5911408.png)
![N-[(Z)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5911431.png)
![(2Z)-2-[[4-(piperidin-1-ylmethyl)phenyl]hydrazinylidene]cyclohexan-1-one](/img/structure/B5911435.png)
![4-nitro-N'-[(E)-3-phenylprop-2-enoyl]benzohydrazide](/img/structure/B5911436.png)
![N-[(Z)-1-(4-chlorophenyl)ethylideneamino]benzamide](/img/structure/B5911449.png)
